4-Vinylpyridinehydrofluoride
CAS No.:
Cat. No.: VC17615695
Molecular Formula: C7H8FN
Molecular Weight: 125.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8FN |
|---|---|
| Molecular Weight | 125.14 g/mol |
| IUPAC Name | 4-ethenylpyridine;hydrofluoride |
| Standard InChI | InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |
| Standard InChI Key | STFJLZXPYGZNFG-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=NC=C1.F |
Introduction
Structural and Synthetic Foundations
Molecular Architecture
4-Vinylpyridine hydrofluoride consists of a protonated pyridine ring (C₅H₅NH⁺) linked to a vinyl group (-CH₂CH₂) at the 4-position, paired with a fluoride counterion (F⁻). The protonation of the pyridine nitrogen by HF enhances the compound’s polarity and ionic character, influencing its solubility and reactivity .
Synthesis Pathways
The synthesis of 4-vinylpyridine hydrofluoride typically involves two steps:
-
Preparation of 4-Vinylpyridine:
Produced via the condensation of 4-methylpyridine (γ-picoline) with formaldehyde, followed by dehydration. This yields a colorless to brown liquid, often stabilized with inhibitors like hydroquinone . -
Protonation with HF:
Reacting 4-VP with anhydrous hydrofluoric acid under controlled conditions forms the hydrofluoride salt. The reaction is exothermic and requires careful handling due to HF’s corrosive nature .
Physicochemical Properties
Physical Characteristics
The compound’s solubility in water (≈29 g/L at 20°C) and methanol aligns with its ionic nature, while its hygroscopicity necessitates storage under inert conditions .
Chemical Reactivity
-
Acid-Base Behavior: Acts as a weak acid (pKa ≈5.6 for 4-VP ), with the pyridinium ion enabling participation in hydrogen bonding and electrostatic interactions.
-
Polymerization: The vinyl group permits radical or ionic polymerization, forming poly(4-vinylpyridine hydrofluoride), a polyelectrolyte with tunable conductivity .
-
Coordination Chemistry: The fluoride ion can coordinate to metals, facilitating applications in catalysis and materials science .
Applications in Industry and Research
Polymer Science
4-Vinylpyridine hydrofluoride serves as a monomer for synthesizing cationic polymers with applications in:
-
Ion-Exchange Resins: Quaternary ammonium groups enable anion exchange in water treatment .
-
Conductive Polymers: Doping with fluoride enhances electrical conductivity in sensors .
-
Adhesives: Improves adhesion in rubber-fiber composites (e.g., tires) due to polar interactions .
Biochemistry and Pharmaceuticals
-
Protein Modification: The pyridinium group alkylates cysteine residues, though with lower reactivity compared to iodoacetamide .
-
Drug Delivery: Polymeric hydrofluorides act as pH-responsive carriers, releasing therapeutics in acidic environments .
Catalysis
Fluoride ions in 4-vinylpyridine hydrofluoride participate in Friedel-Crafts alkylation and bromination reactions, offering a safer alternative to pure HF .
| Parameter | Value/Risk | Source |
|---|---|---|
| Skin Contact | Causes severe burns | |
| Inhalation | Respiratory irritation | |
| OSHA Exposure Limit | TWA 2 mg/m³ (HF) |
Recent Research Developments
Advanced Materials
-
Self-Healing Polymers: Incorporating 4-vinylpyridine hydrofluoride into block copolymers (e.g., PS-b-P4VP) enables stimuli-responsive self-assembly .
-
Nanocomposites: Gold nanoparticles functionalized with P4VP hydrofluoride show enhanced stability in aqueous media .
Environmental Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume